N-(4-Chloro-2,5-dimethoxyphenyl)-3-(m-((4-(2,4-di-tert-pentylphenoxy)butyryl)amino)phenyl)-3-oxopropionamide
Description
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Properties
CAS No. |
68612-99-7 |
|---|---|
Molecular Formula |
C37H47ClN2O6 |
Molecular Weight |
651.2 g/mol |
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[3-[3-(4-chloro-2,5-dimethoxyanilino)-3-oxopropanoyl]phenyl]butanamide |
InChI |
InChI=1S/C37H47ClN2O6/c1-9-36(3,4)25-16-17-31(27(20-25)37(5,6)10-2)46-18-12-15-34(42)39-26-14-11-13-24(19-26)30(41)23-35(43)40-29-22-32(44-7)28(38)21-33(29)45-8/h11,13-14,16-17,19-22H,9-10,12,15,18,23H2,1-8H3,(H,39,42)(H,40,43) |
InChI Key |
BTMSHXNCQMIAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C(=O)CC(=O)NC3=CC(=C(C=C3OC)Cl)OC)C(C)(C)CC |
Origin of Product |
United States |
Biological Activity
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(m-((4-(2,4-di-tert-pentylphenoxy)butyryl)amino)phenyl)-3-oxopropionamide is a synthetic compound with potential biological activity, particularly in the field of oncology. This compound's structure and properties suggest it may interact with various biological pathways, making it a subject of interest for medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| CAS Number | 68612-99-7 |
| Molecular Formula | C₃₇H₄₇ClN₂O₆ |
| Molecular Weight | 651.23 g/mol |
| Density | 1.164 g/cm³ |
| Boiling Point | 803.7 °C at 760 mmHg |
| Flash Point | 439.9 °C |
| LogP | 10.04 |
Anticancer Potential
The biological activity of this compound has been evaluated through in vitro studies aimed at assessing its anticancer properties. The compound was subjected to the National Cancer Institute (NCI) Developmental Therapeutics Program's screening protocol, which included a panel of approximately 60 cancer cell lines.
Results from Screening:
The compound exhibited varying levels of growth inhibition across different cancer cell lines:
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 |
| K-562 (Leukemia) | 92.90 |
| SF-539 (CNS Cancer) | 92.74 |
| Average Growth Across Panel | 104.68 |
These results indicate that while the compound does not exhibit strong anticancer activity, it does show some potential for further investigation in specific contexts or formulations .
Case Studies and Research Findings
Research has highlighted the importance of derivatives of phenylpropionamide in medicinal chemistry due to their diverse biological activities. For instance, compounds with similar structural motifs have been studied for their anti-inflammatory and anticancer properties, suggesting that modifications to the phenyl ring or side chains can significantly alter biological outcomes.
Notable Studies
- In Vitro Anticancer Activity : A study conducted by Holota et al. evaluated various derivatives of phenylpropionamide, including those with chloro and methoxy substitutions, finding that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the alkyl substituents can enhance lipophilicity and cellular uptake, potentially increasing therapeutic efficacy against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
